1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride
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Overview
Description
1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride is a chemical compound known for its unique structure and properties It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl azide and propargylamine.
Click Chemistry: The reaction proceeds via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry”. This reaction forms the triazole ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is employed in bioconjugation techniques, particularly in the labeling of biomolecules.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets. In bioconjugation, the compound forms stable triazole linkages with biomolecules, facilitating their labeling and detection. In catalysis, it acts as a ligand, coordinating with metal centers to enhance reaction rates and selectivity .
Comparison with Similar Compounds
1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride can be compared with other triazole derivatives, such as:
1-Benzyl-3-tert-butyl-1H-1,2,4-triazol-5-yl)acetic acid: This compound has a similar triazole ring but differs in its substituents and applications.
3-tert-Butyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid: Another triazole derivative with distinct properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and applications in various fields.
Properties
Molecular Formula |
C7H15ClN4 |
---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
(5-tert-butyl-2H-triazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H14N4.ClH/c1-7(2,3)6-5(4-8)9-11-10-6;/h4,8H2,1-3H3,(H,9,10,11);1H |
InChI Key |
KCSDLLFADAWUBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NNN=C1CN.Cl |
Origin of Product |
United States |
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